molecular formula C14H17BrN2 B12577029 4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide CAS No. 198896-92-3

4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide

Cat. No.: B12577029
CAS No.: 198896-92-3
M. Wt: 293.20 g/mol
InChI Key: MJQLIIJLIGPCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-aminopyridine with 3-phenylpropyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridinium core with a 3-phenylpropyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

198896-92-3

Molecular Formula

C14H17BrN2

Molecular Weight

293.20 g/mol

IUPAC Name

1-(3-phenylpropyl)pyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C14H16N2.BrH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;/h1-3,5-6,8-9,11-12,15H,4,7,10H2;1H

InChI Key

MJQLIIJLIGPCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.